molecular formula C25H23IN2O3S B10878505 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one

(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one

Cat. No.: B10878505
M. Wt: 558.4 g/mol
InChI Key: XELUADFKWSTLOS-PXLXIMEGSA-N
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Description

5-[(3-Ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one is a complex organic compound that features a thiazole ring, a naphthyl group, and an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a condensation reaction with an appropriate naphthylamine derivative.

    Iodination and Alkylation of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, followed by alkylation with ethoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The iodinated phenyl ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines are the major products.

    Substitution: Substituted phenyl derivatives are formed.

Scientific Research Applications

5-[(3-Ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one has several research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

    Molecular Targets: It targets DNA and specific enzymes involved in cell proliferation.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one
  • 5-[(3-Ethoxy-5-bromo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one

Uniqueness

  • Iodine Substitution : The presence of iodine in the phenyl ring enhances the compound’s reactivity and potential for further functionalization.
  • Thiazole Ring : The thiazole ring provides unique electronic properties that are beneficial in materials science applications.

Properties

Molecular Formula

C25H23IN2O3S

Molecular Weight

558.4 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+

InChI Key

XELUADFKWSTLOS-PXLXIMEGSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC

Origin of Product

United States

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